molecular formula C14H11NO2 B2926068 (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one CAS No. 315681-44-8

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one

Cat. No.: B2926068
CAS No.: 315681-44-8
M. Wt: 225.247
InChI Key: JRNSRWHZOUBRQN-FPYGCLRLSA-N
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Description

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Chalcones are recognized for their diverse bioactivities, including anti-inflammatory, antioxidant, and anticancer properties . The compound’s structure features a 4-hydroxyphenyl group at one end and a pyridin-3-yl moiety at the other, distinguishing it from conventional chalcones that typically bear substituted phenyl rings.

Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c16-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-15-10-11/h1-10,16H/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNSRWHZOUBRQN-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333321
Record name (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659772
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315681-44-8
Record name (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxybenzaldehyde and 3-acetylpyridine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts such as ionic liquids or phase-transfer catalysts can enhance the efficiency of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Exhibits antioxidant and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Investigated for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and sensors.

Mechanism of Action

The biological activity of (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Chalcone derivatives vary widely in substituent patterns, which critically influence their bioactivity and physicochemical properties. Key structural analogs from the evidence include:

Compound Name Substituents (R₁, R₂) Key Structural Features Reference
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one R₁ = 4-hydroxyphenyl, R₂ = phenyl Hydroxyl group enhances polarity
(E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one R₁ = 2-aminophenyl, R₂ = 4-hydroxyphenyl Amino group introduces basicity
(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one R₁ = 4-hydroxyphenyl, R₂ = 3,4-dimethoxyphenyl Methoxy groups modulate electron density
Target compound: (E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one R₁ = 4-hydroxyphenyl, R₂ = pyridin-3-yl Pyridine ring introduces heteroaromaticity and potential hydrogen-bonding sites N/A

The pyridin-3-yl group in the target compound is a heteroaromatic ring, contrasting with phenyl or substituted phenyl groups in analogs.

Physicochemical Properties

Substituents significantly impact solubility, logP, and retention behavior:

  • Retention Times : In HPLC studies, (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one had a retention time of 21.07 min, reflecting higher polarity due to the hydroxyl group, compared to 15.74 min for its 4-chlorophenyl analog .
  • logP Values : Hydroxyl groups reduce logP (increasing hydrophilicity), whereas methoxy or chloro groups increase logP. For example, 4-hydroxychalcone (logP ≈ 2.8) is more hydrophilic than 4-chlorochalcone (logP ≈ 3.5) .
  • Crystallography: Planar geometry is common in chalcones, as seen in (E)-1-(2-aminophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, which forms hydrogen-bonded networks via hydroxyl and amino groups .

The pyridine ring in the target compound may lower logP compared to phenyl analogs, improving aqueous solubility. Its planar structure could also facilitate crystal packing via π-π stacking or hydrogen bonds .

Biological Activity

(E)-1-(4-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one, commonly referred to as a chalcone, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Overview

Chalcones are characterized by their aromatic ketone structure and have been extensively studied for their pharmacological potential. The specific compound this compound is distinguished by the presence of a hydroxyphenyl group and a pyridinyl group, which contribute to its unique biological activities.

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-hydroxybenzaldehyde and 3-acetylpyridine under basic conditions. The general reaction can be summarized as follows:

4 Hydroxybenzaldehyde+3 AcetylpyridineBase E 1 4 hydroxyphenyl 3 pyridin 3 ylprop 2 en 1 one\text{4 Hydroxybenzaldehyde}+\text{3 Acetylpyridine}\xrightarrow{\text{Base}}\text{ E 1 4 hydroxyphenyl 3 pyridin 3 ylprop 2 en 1 one}

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . It can inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage caused by free radicals. This property is crucial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties by modulating signaling pathways associated with inflammation. It has been shown to decrease the expression of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this chalcone derivative. It has been reported to induce cell cycle arrest in various cancer cell lines, including human oral carcinoma and leukemia cells. Specifically, it has been observed to arrest the cell cycle at the G2/M phase by downregulating cyclin D1 and CDK4 expression . Additionally, it promotes apoptosis through the activation of pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2 .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : Inhibits enzymes involved in oxidative stress.
  • Cell Signaling Modulation : Alters pathways related to inflammation and cell proliferation.
  • Induction of Apoptosis : Enhances expression of caspases and pro-apoptotic factors.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(E)-1-(4-hydroxyphenyl)-3-(4-pyridyl)prop-2-en-1-oneStructureSimilar anticancer properties but different potency
(E)-1-(4-hydroxyphenyl)-3-(2-pyridyl)prop-2-en-1-oneStructureExhibits antioxidant activity but less effective than target compound

The unique combination of hydroxyphenyl and pyridinyl groups in this compound enhances its reactivity and biological activity compared to other chalcones.

Study 1: Anticancer Efficacy

In a study conducted on human leukemia cell lines, this compound was found to significantly inhibit cell proliferation and induce apoptosis via caspase activation, demonstrating its potential as a therapeutic agent against leukemia .

Study 2: Anti-inflammatory Effects

Another investigation revealed that this chalcone derivative reduced levels of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases such as arthritis .

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